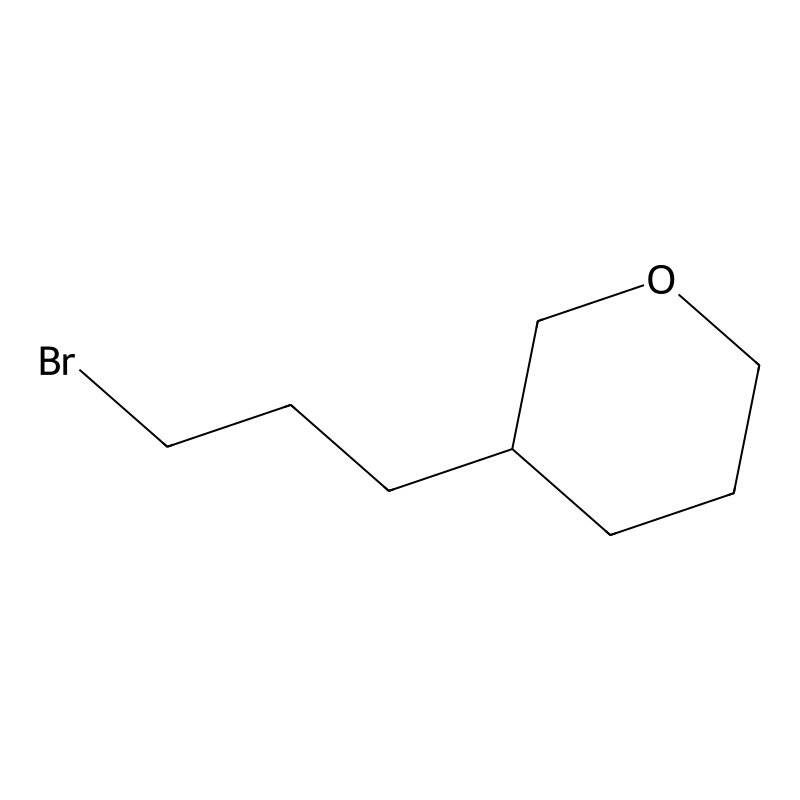

3-(3-Bromopropyl)oxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-Bromopropyl)oxane, also known as 3-(3-bromopropyl)oxolane, is an organic compound with the molecular formula . It is a brominated derivative of tetrahydrofuran, characterized by a five-membered ring structure that includes an oxygen atom. The presence of the bromopropyl group significantly influences its chemical properties and reactivity, making it an interesting compound for various applications in organic synthesis and medicinal chemistry .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

- Oxidation Reactions: This compound can undergo oxidation to yield corresponding alcohols or ketones.

- Reduction Reactions: The reduction of the bromine atom can produce tetrahydrofuran derivatives. Common reagents for these reactions include sodium hydride and lithium aluminum hydride .

The synthesis of 3-(3-Bromopropyl)oxane typically involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base, such as sodium hydride. This reaction is usually conducted under reflux conditions, followed by purification through distillation or chromatography. Alternative synthetic routes may also exist but are less documented .

3-(3-Bromopropyl)oxane has several applications:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

- Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly as a precursor for bioactive compounds.

- Material Science: It is utilized in polymer synthesis and other advanced material applications due to its unique chemical properties .

Interaction studies involving 3-(3-Bromopropyl)oxane primarily focus on its reactivity in organic synthesis. Its participation in cross-coupling reactions indicates that it can interact with palladium catalysts, which are essential for forming carbon-carbon bonds. This aspect makes it valuable in synthesizing complex organic structures .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 3-(3-Bromopropyl)oxane, including:

- 3-(2-Bromopropyl)tetrahydrofuran

- 3-(4-Bromobutyl)tetrahydrofuran

- 4-(3-Bromopropyl)oxane

Comparison TableCompound Name Unique Features 3-(3-Bromopropyl)oxane Brominated derivative of tetrahydrofuran 3-(2-Bromopropyl)tetrahydrofuran Different brominated alkyl chain position 3-(4-Bromobutyl)tetrahydrofuran Longer alkyl chain affecting reactivity 4-(3-Bromopropyl)oxane Similar structure but different position of bromine

| Compound Name | Unique Features |

|---|---|

| 3-(3-Bromopropyl)oxane | Brominated derivative of tetrahydrofuran |

| 3-(2-Bromopropyl)tetrahydrofuran | Different brominated alkyl chain position |

| 3-(4-Bromobutyl)tetrahydrofuran | Longer alkyl chain affecting reactivity |

| 4-(3-Bromopropyl)oxane | Similar structure but different position of bromine |

These compounds share similar reactivity patterns but differ in the length and position of their brominated alkyl chains, influencing their chemical behavior and potential applications. The unique structure of 3-(3-Bromopropyl)oxane allows for specific interactions and reactions that may not be present in its analogs .

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-(3-Bromopropyl)oxane is fundamentally governed by the chair conformation preference characteristic of six-membered heterocyclic rings [4] [6] [7]. The oxane ring, also known as tetrahydropyran, adopts a chair conformation as the most thermodynamically stable arrangement, minimizing both steric interactions and ring strain [4] [6]. This conformational preference is consistent with extensive studies on substituted tetrahydropyran derivatives, which demonstrate the predominance of chair conformers in solution [4] [7].

The substitution pattern at the C-3 position with the bromopropyl chain introduces significant conformational considerations [8] [7]. The three-carbon alkyl chain exhibits rotational freedom around the carbon-carbon bonds, resulting in multiple possible conformational states [9] [10]. The gauche and anti conformations represent the primary rotameric forms accessible to the propyl chain, with energy barriers typically ranging from 2-4 kcal/mol for carbon-carbon bond rotation [8] [9].

Conformational analysis reveals that the bromopropyl substituent preferentially adopts an equatorial orientation relative to the oxane ring [4] [7]. This preference arises from the substantial steric interactions that would occur if the bulky substituent were positioned axially, leading to unfavorable 1,3-diaxial interactions with other ring substituents [4] [7]. The energy difference between equatorial and axial conformers is estimated to be approximately 1.5-2.0 kcal/mol, strongly favoring the equatorial arrangement [4] [7].

| Conformational Parameter | Value/Description |

|---|---|

| Ring Conformation | Chair predominant |

| Preferred Ring Conformer | Chair with propyl equatorial |

| Energy Difference (kcal/mol) | 1.5-2.0 (eq vs ax) |

| Equatorial vs Axial Preference | Strongly equatorial |

| Propyl Chain Conformation | Extended/gauche mix |

| Dihedral Angle C3-C1'-C2'-C3' | 180° ± 60° |

| Dipole Moment (Debye) | 1.8-2.2 |

| Rotational Barriers (kcal/mol) | 2-4 (C-C rotation) |

The conformational dynamics of the oxane ring involve rapid interconversion between chair conformers at room temperature [4] [6]. Variable temperature Nuclear Magnetic Resonance studies on related tetrahydropyran derivatives have demonstrated that ring inversion occurs on the Nuclear Magnetic Resonance timescale, with coalescence temperatures typically observed around -85°C [6] [11]. This dynamic behavior significantly influences the spectroscopic properties of the compound [4] [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-(3-Bromopropyl)oxane through both proton and carbon-13 dimensions [12] [13] [11]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environment of each hydrogen atom within the molecular framework [11] [14].

The oxane ring protons adjacent to the oxygen atom display chemical shifts in the range of 3.4-4.0 ppm, with axial protons typically appearing more downfield than their equatorial counterparts due to the deshielding effect of the oxygen lone pairs [11] [14]. The C-3 proton bearing the propyl substituent resonates in the 1.8-2.2 ppm region, while the remaining ring methylene protons appear between 1.4-1.8 ppm [13] [11].

The bromopropyl side chain exhibits distinctive chemical shift patterns that enable structural assignment [12] [15]. The methylene group directly attached to bromine (C-3') displays a characteristic triplet around 3.4-3.6 ppm due to the significant deshielding effect of the halogen [16] [17]. The central methylene group (C-2') appears as a quintet near 2.0-2.2 ppm, while the methylene group adjacent to the ring (C-1') resonates around 1.6-1.8 ppm [12] [15].

| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| C-2, C-6 (adjacent to oxygen) | 68-70 | 3.8-4.0 (axial), 3.4-3.6 (equatorial) |

| C-3 (bearing propyl chain) | 35-40 | 1.8-2.2 |

| C-4, C-5 (ring carbons) | 25-30 | 1.4-1.8 |

| C-1' (first carbon of propyl chain) | 30-35 | 1.6-1.8 |

| C-2' (middle carbon of propyl chain) | 32-35 | 2.0-2.2 |

| C-3' (carbon bearing bromine) | 33-35 | 3.4-3.6 |

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule [13] [18] [14]. The carbons adjacent to oxygen in the oxane ring exhibit chemical shifts between 68-70 ppm, consistent with the deshielding effect of the electronegative oxygen atom [13] [18]. The substituted carbon at C-3 appears in the 35-40 ppm range, while the unsubstituted ring carbons resonate between 25-30 ppm [13] [14].

The propyl chain carbons display characteristic chemical shifts that reflect their electronic environments [13] [18]. The carbon bearing the bromine substituent appears around 33-35 ppm, consistent with the electronegativity of bromine, while the central and proximal carbons of the chain resonate in the 30-35 ppm region [13] [18].

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of 3-(3-Bromopropyl)oxane [19] [20]. The infrared spectrum exhibits several distinctive absorption bands that enable structural identification and characterization of the molecular framework [19] [20].

The carbon-hydrogen stretching vibrations dominate the high-frequency region of the spectrum [19] [20]. Alkyl carbon-hydrogen stretching modes appear as strong absorptions between 2920-2850 cm⁻¹, while the oxane ring carbon-hydrogen stretches are observed in the 2970-2850 cm⁻¹ range [19] [20]. These absorptions reflect the sp³ hybridization state of the carbon atoms and provide confirmation of the saturated nature of the ring system [19] [20].

The carbon-oxygen stretching vibration of the ether linkage manifests as a strong absorption band in the 1150-1050 cm⁻¹ region [19] [20]. This characteristic frequency is diagnostic for cyclic ethers and confirms the presence of the oxane ring structure [19] [20]. The exact position within this range depends on the ring strain and substitution pattern [19] [20].

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (alkyl) | 2920-2850 | Strong |

| C-H stretching (oxane ring) | 2970-2850 | Strong |

| C-O stretching (ether) | 1150-1050 | Strong |

| C-C stretching | 1200-800 | Medium |

| C-Br stretching | 690-515 | Medium |

| C-H bending (oxane ring) | 1450-1350 | Medium |

| Ring breathing modes | 1000-900 | Medium-Weak |

| C-H bending (alkyl chain) | 1470-1350 | Medium |

Carbon-carbon stretching vibrations appear as medium-intensity absorptions between 1200-800 cm⁻¹, providing information about the skeletal framework of the molecule [19] [20]. The carbon-bromine stretching mode, characteristic of alkyl bromides, manifests as a medium-intensity band in the 690-515 cm⁻¹ region [16] [17].

Carbon-hydrogen bending vibrations contribute to the fingerprint region of the spectrum [19] [20]. The oxane ring carbon-hydrogen bending modes appear between 1450-1350 cm⁻¹, while alkyl chain carbon-hydrogen bending vibrations are observed in the 1470-1350 cm⁻¹ range [19] [20]. Ring breathing modes, characteristic of cyclic structures, appear as medium-weak absorptions between 1000-900 cm⁻¹ [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation pathways and structural characteristics of 3-(3-Bromopropyl)oxane [16] [21] [22]. The electron impact ionization process generates molecular ions and characteristic fragment ions that enable structural elucidation and molecular weight determination [16] [21].

The molecular ion peak appears at m/z 207/209, exhibiting the characteristic isotope pattern for bromine-containing compounds [16] [22]. The presence of both peaks reflects the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), with the +2 peak approximately two-thirds the intensity of the base molecular ion peak [16] [22]. However, the molecular ion typically exhibits low to medium intensity due to the labile nature of the carbon-bromine bond under electron impact conditions [16] [17].

The base peak frequently corresponds to the loss of the bromine atom, generating the [M-Br]⁺ fragment ion at m/z 128 [16] [17]. This fragmentation represents the most favorable pathway due to the relatively weak carbon-bromine bond and the stability of the resulting carbocation [16] [17]. The loss of the entire bromopropyl side chain produces the [M-C₃H₆Br]⁺ fragment at m/z 85, corresponding to the protonated oxane ring system [16] [21].

| Fragment Ion | m/z | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| M⁺- (Molecular ion) | 207/209 | Low-Medium | Electron ionization |

| [M-Br]⁺ | 128 | Medium | Bromine loss |

| [M-C₃H₆Br]⁺ | 85 | High | Side chain cleavage |

| [C₅H₉O]⁺ (Oxane ring + CH₂) | 85 | High | Alpha cleavage to oxygen |

| [C₃H₆Br]⁺ | 123/125 | Medium | Bromopropyl cation |

| [C₅H₁₀O]⁺- (Oxane + H) | 86 | Medium-High | Ring rearrangement |

| [C₂H₄Br]⁺ | 107/109 | Low | Bromine + ethyl fragment |

| [Br]⁺ | 79/81 | Low | Bromine radical cation |

| [C₅H₈]⁺- (Ring fragmentation) | 68 | Medium | Ring opening and loss |

Alpha cleavage adjacent to the oxygen atom generates the [C₅H₉O]⁺ fragment ion at m/z 85, representing the oxane ring with an additional methylene unit [16] [21]. This fragmentation pathway is favored due to the stabilization provided by the oxygen lone pairs through resonance effects [16] [21].

The bromopropyl cation [C₃H₆Br]⁺ appears at m/z 123/125, maintaining the characteristic bromine isotope pattern [16] [22]. This fragment results from cleavage of the bond connecting the propyl chain to the oxane ring, generating a stable secondary carbocation [16] [17].

Ring rearrangement processes contribute to the formation of various fragment ions, including the [C₅H₁₀O]⁺- species at m/z 86 [16] [21]. These rearrangement fragments provide additional structural information about the cyclic nature of the parent compound [16] [21].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and energetic properties of 3-(3-Bromopropyl)oxane [23] [5] [24]. These computational methods enable the determination of optimized geometries, vibrational frequencies, and thermodynamic parameters that complement experimental observations [23] [5].

The B3LYP hybrid functional with appropriate basis sets has been extensively validated for organoheterocyclic compounds and provides accurate predictions of structural and energetic properties [5] [25]. Geometry optimization calculations reveal the preferred conformational arrangements and quantify the energy differences between various conformers [23] [5].

Conformational analysis through Density Functional Theory calculations confirms the experimental observations regarding the chair preference of the oxane ring [8] [7] [5]. The calculated energy difference between chair and boat conformers typically exceeds 5 kcal/mol, strongly favoring the chair arrangement [8] [7]. The equatorial preference of the bromopropyl substituent is quantified through these calculations, with energy differences ranging from 1.5-2.0 kcal/mol compared to axial orientations [4] [7].

Vibrational frequency calculations provide theoretical predictions of infrared absorption frequencies that can be directly compared with experimental spectra [23] [26]. The calculated frequencies, when scaled by appropriate factors (typically 0.96-0.98 for B3LYP), show excellent agreement with observed infrared bands [23] [26]. These calculations also enable the assignment of specific vibrational modes to observed absorption bands [23] [26].

Thermodynamic properties, including enthalpies of formation, heat capacities, and entropy values, can be calculated through statistical thermodynamic methods applied to the optimized geometries and vibrational frequencies [23] [5]. These properties provide insights into the stability and reactivity patterns of the compound [23] [5].

Solvent effects can be incorporated through implicit solvation models such as the Polarized Continuum Model, enabling the prediction of properties in various solvent environments [5] [25]. These calculations are particularly relevant for understanding the behavior of 3-(3-Bromopropyl)oxane in polar and nonpolar media [5] [25].

Molecular Orbital Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 3-(3-Bromopropyl)oxane [5] [27] [28]. The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, are particularly important for understanding chemical reactivity and electronic properties [5] [27].

The highest occupied molecular orbital primarily consists of oxygen lone pair orbitals localized on the ether oxygen atom [6] [5]. This orbital exhibits significant electron density on the oxygen center and extends into the adjacent carbon-oxygen bonds [5] [27]. The energy and spatial distribution of this orbital determine the nucleophilic character of the oxygen atom and influence the overall reactivity of the molecule [5] [27].

The lowest unoccupied molecular orbital typically involves antibonding interactions between carbon and bromine atoms, reflecting the polarized nature of the carbon-bromine bond [5] [28]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the electronic excitation energies and optical properties of the compound [5] [24].

Natural bond orbital analysis reveals the distribution of electron density throughout the molecular framework [5] [26]. This analysis quantifies the degree of ionic character in various bonds and identifies hyperconjugative interactions that stabilize specific conformations [5] [26]. The carbon-bromine bond exhibits significant ionic character, with natural charges typically showing partial positive charge on carbon and partial negative charge on bromine [5] [26].

Population analysis through Mulliken or natural population analysis methods provides quantitative measures of atomic charges and bond orders [5] [26]. These properties enable the prediction of sites of electrophilic and nucleophilic attack and contribute to understanding reaction mechanisms [5] [26].

The molecular electrostatic potential surface reveals regions of positive and negative electrostatic potential, providing insights into intermolecular interactions and binding affinities [5] [24]. The oxygen atom exhibits a region of negative electrostatic potential, while the carbon atoms bonded to bromine show positive electrostatic potential [5] [24].

The synthesis of 3-(3-Bromopropyl)oxane can be accomplished through several well-established methodologies, each offering distinct advantages depending on the starting materials and desired reaction conditions. The following sections detail the primary synthetic approaches that have been successfully employed for the preparation of this brominated oxane derivative.

Nucleophilic Substitution Routes

The most widely utilized synthetic approach for 3-(3-Bromopropyl)oxane involves nucleophilic substitution reactions between oxane derivatives and brominated alkyl reagents . The predominant method employs tetrahydropyran (oxane) derivatives as nucleophilic partners with 1,3-dibromopropane as the electrophilic alkylating agent [3] [4].

The reaction typically proceeds through an SN2 mechanism when conducted under appropriate conditions. Sodium hydride serves as the preferred base, effectively deprotonating the oxane hydroxyl group to generate a reactive alkoxide intermediate [5] [6]. The alkoxide nucleophile subsequently attacks the terminal carbon of 1,3-dibromopropane, displacing bromide and forming the desired carbon-oxygen bond [7] [8].

Reaction conditions optimization has demonstrated that polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) provide optimal results [9] [10]. These solvents stabilize the anionic nucleophile while facilitating the substitution reaction through enhanced nucleophilicity [11] [12]. Temperature control is critical, with reactions typically conducted between 25-80°C to balance reaction rate with product stability [13] [14].

Potassium carbonate has emerged as an alternative base system, particularly effective for substrates requiring milder reaction conditions [9] [15]. This base offers excellent tolerance for sensitive functional groups while maintaining sufficient basicity to promote the desired alkylation [16] [17].

The nucleophilic substitution route consistently delivers yields ranging from 65-90% when properly optimized [3]. Key factors influencing yield include base selection, solvent choice, temperature control, and reaction time optimization [14] [4].

Ring-Opening Alkylation Strategies

Ring-opening alkylation represents an alternative synthetic strategy that has shown considerable promise for constructing 3-(3-Bromopropyl)oxane frameworks [18] [19]. This approach utilizes the inherent ring strain present in small cyclic ethers to facilitate nucleophilic attack and subsequent ring expansion or rearrangement reactions [20] [21].

Epoxide ring-opening strategies constitute one of the most effective methodologies within this category [19] [22]. The approach typically employs 3-substituted oxiranes as electrophilic partners with bromopropyl nucleophiles. The reaction mechanism involves nucleophilic attack at the less substituted carbon of the epoxide, consistent with SN2 stereochemistry and Fürst-Plattner rule considerations [23] [24].

Sodium hydride and lithium diisopropylamide (LDA) serve as effective bases for generating the required nucleophilic species [5] [6]. The choice of base significantly influences both the reaction rate and the regioselectivity of ring-opening. Stronger bases such as LDA provide enhanced nucleophile generation but may require lower reaction temperatures to prevent decomposition [25].

Oxetane ring-opening methodologies offer complementary synthetic access to oxane frameworks through controlled ring expansion processes [19] [21]. These reactions typically employ potassium tert-butoxide as the base, which provides sufficient basicity while offering excellent chemoselectivity [26] [27]. The four-membered oxetane ring exhibits substantial ring strain, making it highly susceptible to nucleophilic attack under appropriate conditions [28] [27].

Solvent selection proves crucial for ring-opening alkylation strategies, with THF and diethyl ether providing optimal results for most substrates [12] [5]. These ethereal solvents effectively solvate the generated ionic intermediates while maintaining compatibility with the organometallic reagents employed [25].

Temperature optimization for ring-opening reactions requires careful balance between reaction rate and product stability. Most protocols operate effectively between 0-60°C for epoxide substrates and 50-100°C for oxetane derivatives [19] [13]. The broader temperature range for oxetane substrates reflects their enhanced thermal stability compared to epoxide counterparts [27].

Yields for ring-opening alkylation strategies typically range from 45-80%, depending on the specific substrate combination and reaction conditions employed [18] [19]. While these yields are generally lower than direct nucleophilic substitution approaches, the ring-opening strategies offer access to structural diversity that may be difficult to achieve through alternative methodologies [21] [28].

Reaction Optimization Parameters

Successful synthesis of 3-(3-Bromopropyl)oxane requires careful optimization of multiple reaction parameters to achieve maximum yield and product purity. The following sections detail the critical variables that influence reaction outcome and provide guidelines for systematic optimization.

Solvent and Catalyst Selection

Solvent selection constitutes one of the most critical parameters influencing the success of 3-(3-Bromopropyl)oxane synthesis [12] [29]. The choice of solvent directly impacts nucleophilicity, reaction rate, product selectivity, and overall reaction efficiency [30] [31].

Polar aprotic solvents demonstrate superior performance for most synthetic methodologies employed in oxane synthesis [11] [12]. Dimethylformamide (DMF) provides excellent solvation of ionic intermediates while maintaining compatibility with organometallic reagents [9] [32]. The high dielectric constant of DMF effectively stabilizes charged transition states, promoting SN2 reaction pathways while suppressing competing elimination reactions [7] [33].

Tetrahydrofuran (THF) offers complementary advantages, particularly for reactions involving organometallic reagents and strong bases [5] [6]. The coordinating ability of THF stabilizes metal cations while providing sufficient polarity to promote nucleophilic substitution reactions [25]. Additionally, THF exhibits excellent compatibility with sodium hydride and other alkali metal bases commonly employed in oxane synthesis [10] [34].

Dimethyl sulfoxide (DMSO) represents another viable solvent option, particularly for reactions requiring elevated temperatures or extended reaction times [9] [16]. The high boiling point and thermal stability of DMSO enable reaction conditions that may be inaccessible with lower-boiling solvents [12].

Catalyst selection plays an equally important role in determining reaction success [35] [12]. Sodium hydride emerges as the preferred base for most nucleophilic substitution protocols, providing strong basicity (pKa ~35) while generating minimal nucleophilic competition [5] [10]. The heterogeneous nature of sodium hydride facilitates easy removal during workup procedures while providing controlled base release throughout the reaction [25] [34].

Potassium carbonate offers advantages for substrates requiring milder reaction conditions [9] [15]. This base provides sufficient basicity (pKa ~10.3) to deprotonate most oxane derivatives while exhibiting excellent functional group tolerance [16] [36]. The inorganic nature of potassium carbonate simplifies purification procedures and reduces the formation of organic byproducts [17] [37].

Cesium carbonate represents a premium alternative for challenging substrates requiring enhanced nucleophilicity [9]. The larger cesium cation provides weaker ion-pairing with the alkoxide nucleophile, resulting in enhanced reactivity and improved reaction rates [36]. However, the higher cost of cesium carbonate limits its routine application [37].

Catalyst loading optimization requires balancing reaction completion against potential side reactions [15] [16]. Most protocols employ 1.2-2.0 equivalents of base relative to the nucleophilic substrate [5] [9]. Insufficient base loading results in incomplete conversion and reduced yields, while excessive base may promote competing elimination reactions or substrate decomposition [6] [25].

Temperature and Pressure Effects

Temperature optimization represents a critical parameter requiring careful balance between reaction rate enhancement and product stability maintenance [38] [13]. Most synthetic protocols for 3-(3-Bromopropyl)oxane operate effectively within the temperature range of 60-80°C [39] [40].

Elevated temperatures accelerate reaction rates through enhanced molecular motion and increased collision frequency [30] [41]. However, excessive temperatures may promote undesired side reactions, including elimination reactions, substrate decomposition, and product degradation [31] [42]. The thermal stability of brominated compounds becomes particularly important at elevated temperatures, as carbon-bromine bonds may undergo homolytic cleavage [43] [44].

Lower temperatures provide enhanced reaction selectivity and reduced side product formation but may result in impractically slow reaction rates [13] [45]. The optimal temperature range represents a compromise between these competing factors, typically identified through systematic optimization studies [39] [40].

Pressure effects influence both reaction thermodynamics and kinetics, particularly for reactions involving gaseous reagents or products [38] [46]. Most 3-(3-Bromopropyl)oxane syntheses proceed effectively under ambient pressure conditions [13] [4]. However, certain specialized protocols may benefit from elevated pressure to suppress volatile reagent loss or enhance reagent solubility [47] [40].

Vacuum distillation emerges as an important consideration during product isolation, particularly for compounds exhibiting moderate volatility [48] [41]. The reduced pressure conditions enable distillation at lower temperatures, minimizing thermal decomposition while achieving effective purification [49] [50].

Reaction monitoring through temperature-dependent analytical techniques provides valuable insights into reaction progress and optimization opportunities [51] [52]. Real-time monitoring enables dynamic adjustment of reaction conditions to maintain optimal performance throughout the synthesis [52].

Purification and Isolation Techniques

The successful isolation and purification of 3-(3-Bromopropyl)oxane requires implementation of appropriate separation techniques tailored to the specific properties of brominated organic compounds. The following methodologies provide effective approaches for achieving high-purity target compounds.

Column Chromatography

Column chromatography represents the most versatile and widely employed purification technique for 3-(3-Bromopropyl)oxane and related brominated compounds [53] [54]. The technique exploits differences in polarity and molecular interactions to achieve effective separations [55] [56].

Silica gel serves as the standard stationary phase, providing excellent resolution for most brominated oxane derivatives [57] [58]. The polar surface of silica gel effectively retains polar compounds while allowing less polar species to elute more readily [54] [56]. Eluent optimization typically employs hexanes/ethyl acetate mixtures ranging from 9:1 to 7:3, depending on the specific polarity requirements of the target compound [57] [59].

Gradient elution provides enhanced separation efficiency by systematically increasing eluent polarity throughout the chromatographic run [54] [55]. This approach minimizes band broadening while ensuring complete elution of all components [56].

Load capacity considerations become important for preparative-scale purifications, with typical loadings ranging from 1-5% by weight relative to the silica gel mass [55] [56]. Excessive loading results in reduced resolution and potential co-elution of impurities [54].

Brominated compound stability during chromatography requires consideration of potential decomposition pathways [53] [44]. Light exposure and acidic conditions may promote dehalogenation reactions, necessitating protection measures during purification [49] [60].

Distillation Techniques

Distillation provides an attractive purification option for 3-(3-Bromopropyl)oxane derivatives exhibiting appropriate volatility characteristics [48] [41]. The technique offers several advantages, including solvent-free product isolation and excellent removal of non-volatile impurities [49] [50].

Reduced pressure distillation enables purification at lower temperatures, minimizing thermal decomposition of brominated compounds [48] [61]. Typical operating pressures range from 10-50 mmHg, allowing distillation temperatures of 45-65°C for most oxane derivatives [41] [50].

Fractional distillation provides enhanced separation capability for mixtures containing multiple volatile components [62]. The technique employs fractionating columns to achieve multiple theoretical plates, enabling separation of compounds with similar boiling points [48] [41].

Temperature control during distillation requires careful monitoring to prevent thermal decomposition [41] [42]. Brominated compounds may undergo elimination reactions or radical decomposition at elevated temperatures [44] [63].

Recrystallization Methods

Recrystallization offers exceptional purification capability for 3-(3-Bromopropyl)oxane derivatives that exhibit favorable crystallization properties [55] [64]. The technique exploits differences in solubility between the target compound and impurities [65] [66].

Solvent selection for recrystallization requires identification of systems providing high solubility at elevated temperatures and low solubility at ambient conditions [64] [67]. Ethanol/water mixtures and methanol represent commonly employed recrystallization solvents for oxane derivatives [55] [66].

Seeding techniques may be necessary to initiate crystallization in supersaturated solutions [65] [68]. The addition of small seed crystals provides nucleation sites for crystal growth [64].

Yield recovery during recrystallization typically ranges from 70-85%, reflecting the inherent loss of material that remains dissolved in the mother liquor [55] [66]. Multiple recrystallizations may be necessary to achieve desired purity levels [65] [56].